![molecular formula C14H22N2O B13185045 N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)
N-[(2S)-2-(diethylamino)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-2-(diethylamino)propyl]benzamide is a chemical compound with a structure that includes a benzamide group attached to a diethylamino propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(diethylamino)propyl]benzamide can be achieved through several methods. One common approach involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base to promote the reaction . Another method involves the reaction of sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide in deionized water at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-2-(diethylamino)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Applications De Recherche Scientifique
N-[(2S)-2-(diethylamino)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N-[(2S)-2-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[(2S)-2-(diethylamino)propyl]benzamide can be compared with other similar compounds, such as:
4-amino-N-[2-(diethylamino)ethyl]benzamide: This compound has a similar structure but includes an amino group, which may alter its chemical properties and applications.
N-[(2S)-2-(diethylamino)propyl]-2-[(2R)-2-({3-[(methylsulfonyl)amino]-1-azetidinyl}carbonyl)-1-azetidinyl]-6-[5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-3-yl]isonicotinamide: This compound has a more complex structure and different functional groups, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N-[(2S)-2-(diethylamino)propyl]benzamide |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-15-14(17)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)/t12-/m0/s1 |
Clé InChI |
KNFPSRCUBCGQCJ-LBPRGKRZSA-N |
SMILES isomérique |
CCN(CC)[C@@H](C)CNC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCN(CC)C(C)CNC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


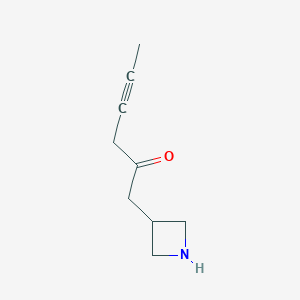
![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13184972.png)
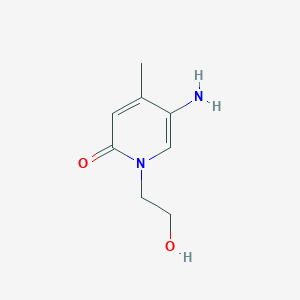
![Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13184984.png)
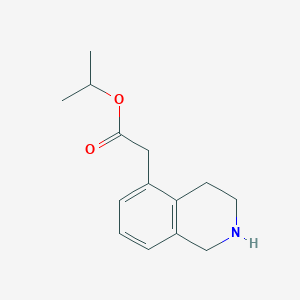

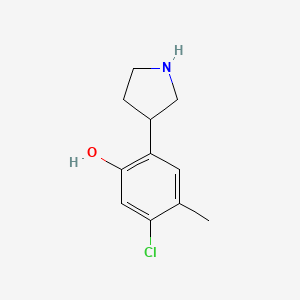

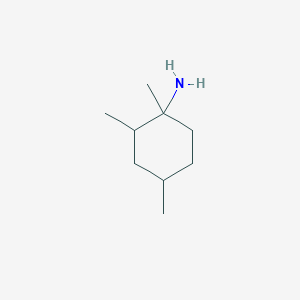
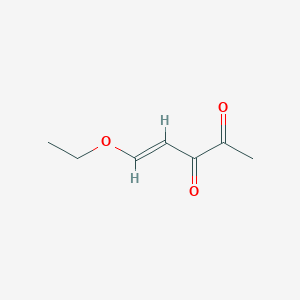
![N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13185022.png)
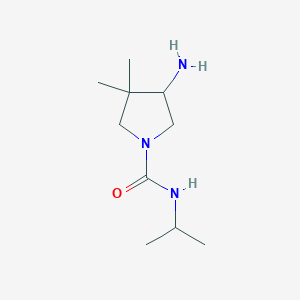
![2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185034.png)

